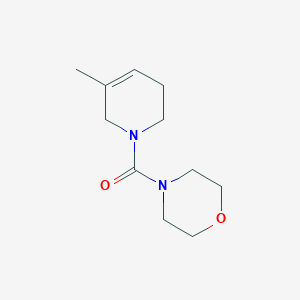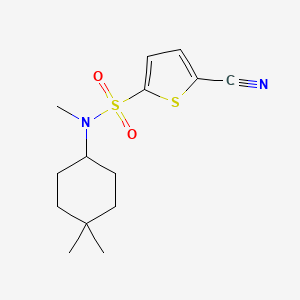
(5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone, also known as MMV008138, is a small molecule inhibitor that has been developed for the treatment of malaria. It is a promising drug candidate that has shown efficacy against multiple strains of the malaria parasite, including drug-resistant strains.
作用機序
The exact mechanism of action of (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone is not fully understood. However, it is believed to target the Plasmodium falciparum proteasome, which is essential for the survival of the malaria parasite. (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone has been shown to inhibit the chymotrypsin-like activity of the proteasome, leading to the accumulation of ubiquitinated proteins and ultimately, the death of the parasite.
Biochemical and Physiological Effects:
(5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone has been shown to have low toxicity in both in vitro and in vivo studies. It does not affect the viability of human cells at concentrations that are effective against the malaria parasite. (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone has also been found to have good pharmacokinetic properties, such as high oral bioavailability and a long half-life.
実験室実験の利点と制限
One of the main advantages of (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone for lab experiments is its specificity for the malaria parasite. It does not affect the growth of other human pathogens or normal human cells. This makes it an ideal tool for studying the biology of the malaria parasite. However, one limitation of (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for the development and application of (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone. One direction is to further optimize the synthesis method to increase the yield and purity of the compound. Another direction is to study the mechanism of action of (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone in more detail, to better understand its interaction with the malaria parasite proteasome. Additionally, (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone could be tested in combination with other anti-malarial drugs to improve its efficacy and reduce the risk of drug resistance. Finally, (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone could be evaluated for its potential use in other parasitic diseases, such as leishmaniasis and trypanosomiasis.
合成法
The synthesis of (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone involves a series of chemical reactions that start with the condensation of 2-acetylpyridine with morpholine in the presence of a base to form the intermediate product. The intermediate is then reacted with methyl isocyanate in the presence of a catalyst to form the final product, (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone. The overall yield of the synthesis is approximately 25%.
科学的研究の応用
(5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone has been extensively studied for its anti-malarial properties. It has been shown to inhibit the growth of multiple strains of the malaria parasite, including drug-resistant strains, in both in vitro and in vivo studies. (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone has also been found to have synergistic effects when combined with other anti-malarial drugs, such as artemisinin.
特性
IUPAC Name |
(5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-10-3-2-4-13(9-10)11(14)12-5-7-15-8-6-12/h3H,2,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSPDJZMSYYJGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCN(C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol](/img/structure/B6633389.png)

![2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B6633398.png)
![N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B6633423.png)

![1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine](/img/structure/B6633431.png)

![4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid](/img/structure/B6633441.png)
![N-[2-(2-methoxyphenyl)ethyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633445.png)
![(2S)-2-amino-N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-3,3-dimethylbutanamide](/img/structure/B6633448.png)
![1-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6633457.png)
![3-[(6-Bromo-1,3-benzothiazol-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6633463.png)
![2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide](/img/structure/B6633464.png)
![2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol](/img/structure/B6633467.png)